molecular formula C9H7F5 B1453488 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene CAS No. 1138445-52-9

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene

Cat. No. B1453488
CAS RN: 1138445-52-9
M. Wt: 210.14 g/mol
InChI Key: YIKIYOZRBHHWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene is a fluorinated organic compound belonging to the trifluorobenzene family. It is an important intermediate in the synthesis of a variety of organic compounds. It has also been used for a range of applications in scientific research, including as a catalyst for organic reactions, as a reagent for the preparation of other organic compounds, and as a model compound for studying the mechanism of organic reactions.

Scientific Research Applications

Synthesis of 2,4,5-Trifluorobenzoic Acid

2,4,5-Trifluorobenzoic acid, a derivative of 2,4,5-trifluorobenzene, plays a significant role in pharmaceuticals and materials science. A study described a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, emphasizing its efficiency and high purity of the final product (Deng et al., 2015).

Electrochemical Fluorination

Electrochemical fluorination of di- and tri-fluorobenzene has been researched, yielding fluorinated cyclohexadienes. This study's methodology is noteworthy for not causing polymeric film deposition on the anode or coloration of the electrolyte, indicating a clean and efficient process (Momota et al., 1994).

Copper-Catalyzed Decarboxylation

The decarboxylation of 2,4,5-trifluorobenzoic acid to produce 1,2,4-trifluorobenzene, a key raw material in synthesizing diabetes treatment drugs, has been studied. The use of copper catalysts in this process addresses environmental concerns associated with traditional synthesis methods (Fu et al., 2016).

Biodegradation of Difluorobenzenes

Research on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis highlights the environmental implications of these compounds. This study provides insight into the microbial degradation pathways of industrial chemical intermediates (Moreira et al., 2009).

properties

IUPAC Name

1-(1,1-difluoropropyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-2-9(13,14)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIYOZRBHHWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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